Sodium 6-nitropyridine-3-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 6-nitropyridine-3-sulfinate is a chemical compound with the molecular formula C5H3N2O4SNa. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-nitropyridine-3-sulfinate typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitric acid in the presence of a catalyst. The nitration process introduces a nitro group at the 6-position of the pyridine ring. Following nitration, the compound is sulfinated to introduce the sulfinate group.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions: Sodium 6-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions may involve reagents like sodium hydride or organolithium compounds.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Sodium 6-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of sodium 6-nitropyridine-3-sulfinate involves its role as a nucleophile in chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or substitution. These reactions are facilitated by the electron-withdrawing nature of the nitro group, which activates the pyridine ring for further chemical transformations .
Comparison with Similar Compounds
- Sodium 4-nitropyridine-3-sulfinate
- Sodium 2-nitropyridine-3-sulfinate
- Sodium 3-nitropyridine-4-sulfinate
Comparison: Compared to other nitropyridine sulfinates, sodium 6-nitropyridine-3-sulfinate is unique due to the position of the nitro and sulfinate groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the 6-nitro position makes it more reactive in nucleophilic substitution reactions compared to its 2- or 4-nitro counterparts .
Biological Activity
Sodium 6-nitropyridine-3-sulfinate is an organosulfur compound characterized by the presence of a nitro group and a sulfinic acid group attached to a pyridine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical formula for this compound is C6H6N2O4S. The presence of both the nitro and sulfinic groups contributes to its reactivity and biological activity. The nitro group is known for its role as a pharmacophore, while the sulfinic group enhances the compound's ability to participate in various chemical reactions.
The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction. These intermediates can interact with biomolecules, leading to various pharmacological effects. The mechanism involves:
- Reduction of Nitro Group : The nitro group can be reduced to form an amine, which may exhibit different biological properties compared to the parent compound.
- Formation of Sulfonyl Radicals : Under specific conditions, the sulfinic group can generate sulfonyl radicals that participate in radical addition and substitution reactions, influencing cellular pathways.
Antimicrobial Activity
Research indicates that compounds containing nitro and sulfinic groups often exhibit significant antimicrobial properties. This compound has shown potential against various pathogens:
- Mechanism : Nitro compounds are known to produce toxic intermediates upon reduction, which can bind covalently to DNA, leading to cell death. This mechanism is similar to that observed in established antibiotics like metronidazole .
Pathogen | Activity Detected | Reference |
---|---|---|
H. pylori | Inhibitory | |
M. tuberculosis | Inhibitory | |
P. aeruginosa | Inhibitory |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that nitro-containing compounds can induce apoptosis in cancer cells through various mechanisms:
- Caspase Activation : Compounds similar to this compound have been reported to activate caspases, which are critical for programmed cell death .
Case Studies
- Antimicrobial Efficacy Against H. pylori : A study demonstrated that this compound exhibited significant inhibitory effects on H. pylori, suggesting its potential as a therapeutic agent against gastric infections .
- Cytotoxicity in Cancer Models : In vitro studies showed that this compound induced apoptosis in HL60 leukemia cells, with an observed increase in caspase-3 and caspase-8 activity at higher concentrations .
Properties
Molecular Formula |
C5H3N2NaO4S |
---|---|
Molecular Weight |
210.15 g/mol |
IUPAC Name |
sodium;6-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)5-2-1-4(3-6-5)12(10)11;/h1-3H,(H,10,11);/q;+1/p-1 |
InChI Key |
SYCLJYOYJXSGQJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.